![molecular formula C17H34O4 B13756716 [2-(Tridecyloxy)ethoxy]acetic acid CAS No. 105391-16-0](/img/structure/B13756716.png)
[2-(Tridecyloxy)ethoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Tridecyloxy)ethoxy]acetic acid: is an organic compound with the molecular formula C17H34O4 It is characterized by the presence of a long tridecyloxy chain attached to an ethoxy group, which is further connected to an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Tridecyloxy)ethoxy]acetic acid typically involves the reaction of tridecanol with ethylene oxide to form tridecyloxyethanol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions: [2-(Tridecyloxy)ethoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry: In chemistry, [2-(Tridecyloxy)ethoxy]acetic acid is used as a surfactant and emulsifying agent due to its amphiphilic nature. It can stabilize emulsions and enhance the solubility of hydrophobic compounds.
Biology: The compound has potential applications in biological research, particularly in the study of membrane dynamics and protein-lipid interactions. Its long hydrophobic chain can mimic lipid bilayers, making it useful in model membrane systems.
Medicine: In medicine, this compound derivatives are explored for their potential as drug delivery agents. The compound’s ability to form micelles can aid in the encapsulation and targeted delivery of therapeutic agents.
Industry: Industrially, the compound is used in the formulation of personal care products, such as shampoos and lotions, due to its surfactant properties. It is also employed in the production of specialty chemicals and lubricants.
作用机制
The mechanism of action of [2-(Tridecyloxy)ethoxy]acetic acid involves its interaction with lipid membranes and proteins. The compound’s hydrophobic tail can insert into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and signaling pathways. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
相似化合物的比较
[2-(Methoxyethoxy)ethoxy]acetic acid: This compound has a shorter hydrophobic chain compared to [2-(Tridecyloxy)ethoxy]acetic acid, resulting in different solubility and surfactant properties.
[2-(Ethoxyethoxy)ethoxy]acetic acid: Similar in structure but with an ethoxy group, this compound exhibits different reactivity and applications.
[2-(Butoxyethoxy)ethoxy]acetic acid: With a butoxy group, this compound has distinct physical and chemical properties compared to this compound.
Uniqueness: The uniqueness of this compound lies in its long hydrophobic chain, which imparts unique surfactant properties and makes it suitable for applications requiring strong hydrophobic interactions. Its ability to form stable emulsions and micelles distinguishes it from similar compounds with shorter hydrophobic chains.
属性
CAS 编号 |
105391-16-0 |
|---|---|
分子式 |
C17H34O4 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
2-(2-tridecoxyethoxy)acetic acid |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-20-14-15-21-16-17(18)19/h2-16H2,1H3,(H,18,19) |
InChI 键 |
YZSYVEVDNXPMQU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCOCCOCC(=O)O |
相关CAS编号 |
56388-96-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


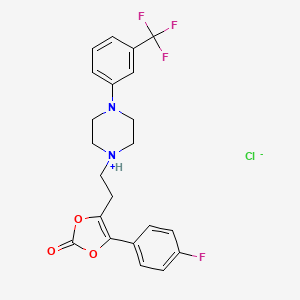
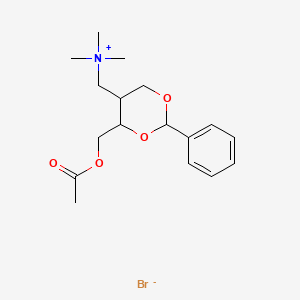
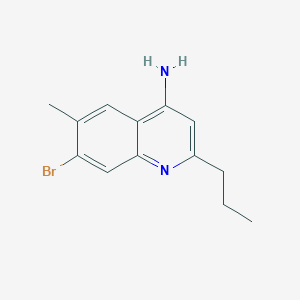
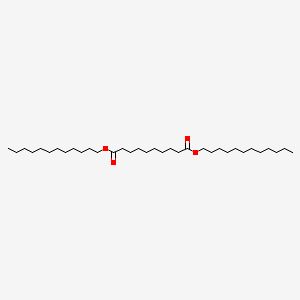
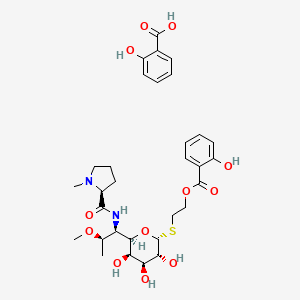
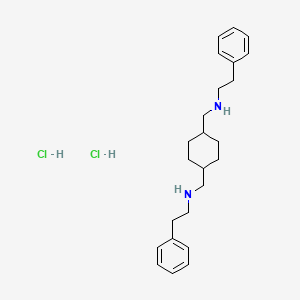
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)


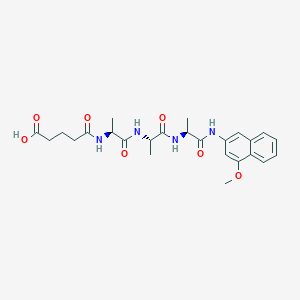
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)

![2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol](/img/structure/B13756701.png)

